2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, thiols, and alcohols, as well as oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and thiazolidines. These products can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors to modulate cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide include:
- 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)benzamide
- 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)propionamide
- 2-chloro-N-(4-oxo-1,3-thiazol-2-yl)butyramide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring. This structural feature imparts unique chemical and biological properties to the compound, making it a valuable building block for the synthesis of various bioactive molecules and advanced materials .
Properties
IUPAC Name |
2-chloro-N-(4-oxo-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c6-1-3(9)7-5-8-4(10)2-11-5/h1-2H2,(H,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRHKIVQHSYGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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